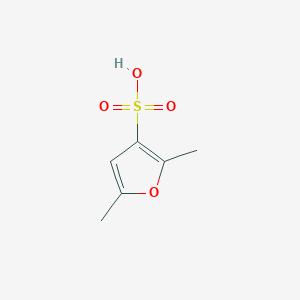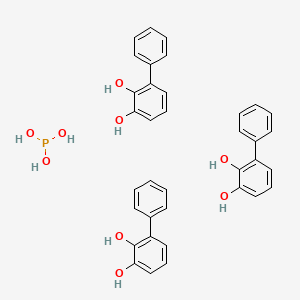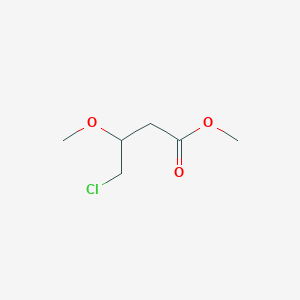
6-tert-Butyl-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-tert-Butyl-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine is an organic compound that belongs to the class of benzodioxines. This compound is characterized by a benzene ring fused with a dioxine ring, with a tert-butyl group at the 6th position and a chloromethyl group at the 7th position. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-Butyl-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine typically involves the following steps:
Formation of the Benzodioxine Ring: The initial step involves the formation of the benzodioxine ring through a cyclization reaction. This can be achieved by reacting a suitable phenol derivative with an appropriate dihalide under basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Chloromethylation: The final step involves the chloromethylation of the benzodioxine ring. This can be accomplished by reacting the intermediate compound with formaldehyde and hydrochloric acid in the presence of a catalyst like zinc chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
6-tert-Butyl-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxine ring, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the chloromethyl group, converting it to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, nitriles, and thioethers.
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: The primary product is the corresponding methyl derivative.
Applications De Recherche Scientifique
6-tert-Butyl-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-tert-Butyl-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The benzodioxine ring can interact with enzymes and receptors, affecting their activity and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-tert-Butyl-7-(bromomethyl)-2,3-dihydro-1,4-benzodioxine
- 6-tert-Butyl-7-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxine
- 6-tert-Butyl-7-(methoxymethyl)-2,3-dihydro-1,4-benzodioxine
Uniqueness
6-tert-Butyl-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
93591-47-0 |
|---|---|
Formule moléculaire |
C13H17ClO2 |
Poids moléculaire |
240.72 g/mol |
Nom IUPAC |
6-tert-butyl-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C13H17ClO2/c1-13(2,3)10-7-12-11(6-9(10)8-14)15-4-5-16-12/h6-7H,4-5,8H2,1-3H3 |
Clé InChI |
JOGULDZBLLOTFP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC2=C(C=C1CCl)OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Imino-4-(4'-octyl[1,1'-biphenyl]-4-yl)-5-(2-phenylhydrazinylidene)-2,5-dihydro-1H-imidazol-1-amine](/img/structure/B14346520.png)








![N-[1-(4-Methoxyphenyl)-2,2-diphenylethyl]acetamide](/img/structure/B14346588.png)



![1,3-Dipentylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14346614.png)
